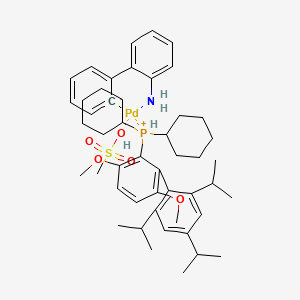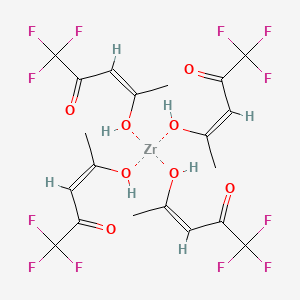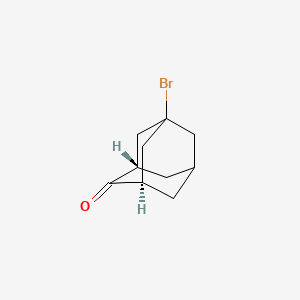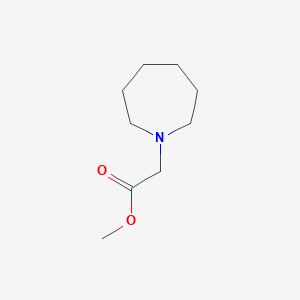
Adenosine-13C10,15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-13C10,15N5 is a stable isotope-labeled compound of adenosine, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is primarily used in scientific research to study metabolic pathways and biochemical processes due to its isotopic labeling, which allows for precise tracking and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine molecule. The process typically starts with the synthesis of labeled ribose and adenine, which are then combined to form the labeled adenosine. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product. The final product is typically stored in a solution form to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine or other oxidized derivatives.
Reduction: Reduction reactions can convert adenosine derivatives back to their original form.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield inosine-13C10,15N5 .
Applications De Recherche Scientifique
Adenosine-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding biochemical processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and biotechnological products
Mécanisme D'action
The mechanism of action of Adenosine-13C10,15N5 involves its incorporation into nucleic acids and other biomolecules. The isotopic labeling allows researchers to track the compound through various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Adenosine-15N5: Labeled with nitrogen-15 isotopes.
Adenosine-13C10: Labeled with carbon-13 isotopes.
Inosine-13C10,15N5: An oxidized derivative of Adenosine-13C10,15N5.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides more detailed information in research studies compared to compounds labeled with a single isotope. This dual labeling enhances the accuracy and precision of metabolic and biochemical analyses .
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
OIRDTQYFTABQOQ-IADJQYSOSA-N |
SMILES isomérique |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15NH2] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)









![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

